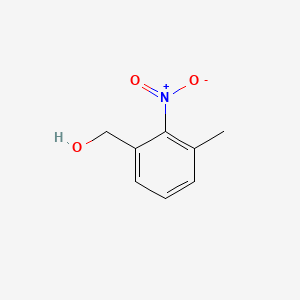

3-Methyl-2-nitrobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELPTBUSFQMYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230757 | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-76-8 | |

| Record name | 3-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-nitrobenzyl alcohol

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Methyl-2-nitrobenzyl alcohol, a valuable building block in organic synthesis and drug development. The content is structured to provide not only a step-by-step methodology but also the underlying scientific principles, ensuring both reproducibility and a deep understanding of the process.

Introduction: Significance and Applications

3-Methyl-2-nitrobenzyl alcohol is a key intermediate in the synthesis of various organic molecules. Its structure, featuring a nitro group ortho to a methyl group and a hydroxymethyl substituent, makes it a versatile precursor. Notably, it serves as a starting material in the synthesis of 7-formyl-indole and can be used to generate 7-hydroxymethyl-indole through condensation and catalytic hydrogenation.[1] The ortho-nitrobenzyl moiety is also a well-established photolabile protecting group, finding extensive use in the design of light-responsive materials and prodrugs.[2][3][4] This unique characteristic allows for precise spatial and temporal control over the release of active molecules, a critical feature in advanced drug delivery systems and microarray synthesis.[3]

Synthetic Strategy: The Core Reaction

The most direct and efficient pathway to synthesize 3-Methyl-2-nitrobenzyl alcohol is through the selective reduction of the corresponding aldehyde, 3-Methyl-2-nitrobenzaldehyde. This transformation targets the aldehyde functional group while leaving the nitro group intact.

The Chemistry of Selective Reduction

The choice of reducing agent is paramount for the success of this synthesis. A mild reducing agent is required to selectively reduce the aldehyde in the presence of the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and, under controlled conditions, will not reduce the aromatic nitro group.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the desired primary alcohol.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both dissolve the starting material and protonate the intermediate.[7]

Experimental Protocol: A Validated Methodology

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high yield of the pure product.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| 3-Methyl-2-nitrobenzaldehyde | ≥98% purity | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% purity | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T.Baker |

| Round-bottom flask | 250 mL | Pyrex |

| Magnetic stirrer and stir bar | VWR | |

| Ice bath | ||

| Separatory funnel | 500 mL | Kimble |

| Rotary evaporator | Büchi |

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.5 mmol) of 3-Methyl-2-nitrobenzaldehyde in 100 mL of anhydrous methanol.

-

Cool the resulting solution to 0 °C using an ice bath. This is a critical step to control the reaction rate and prevent over-reduction.

Step 2: Reduction

-

While maintaining the temperature at 0 °C and stirring vigorously, slowly add 1.37 g (36.3 mmol) of sodium borohydride in small portions over a period of 30 minutes. The slow addition is crucial for managing the exothermic nature of the reaction.

-

After the complete addition of NaBH₄, continue stirring the reaction mixture at 0 °C for an additional hour.

Step 3: Reaction Quenching and Workup

-

Carefully quench the reaction by the slow addition of 50 mL of deionized water. This will decompose any unreacted sodium borohydride.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Transfer the remaining aqueous solution to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude 3-Methyl-2-nitrobenzyl alcohol can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford a pale yellow solid. The reported melting point is 48-50 °C.[1]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3-Methyl-2-nitrobenzyl alcohol.

Safety and Handling: A Critical Overview

Sodium Borohydride (NaBH₄):

-

Hazards: Water-reactive, corrosive, and can cause serious eye damage.[8] Contact with water or acids releases flammable hydrogen gas.[9] It is also harmful if swallowed or inhaled.[8]

-

Handling Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile or neoprene gloves, and safety goggles.[10] Avoid contact with skin, eyes, and clothing.[10] Store in a tightly sealed container in a cool, dry place away from moisture, acids, and oxidizing agents.[8][9]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[10] If swallowed, do not induce vomiting and seek immediate medical attention.[8][10]

3-Methyl-2-nitrobenzaldehyde:

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Handling Precautions: Handle with standard laboratory safety procedures, including the use of gloves and safety glasses.

Methanol and Dichloromethane:

-

Hazards: Both are flammable and toxic. Handle in a fume hood.

-

Handling Precautions: Avoid inhalation of vapors and skin contact.

Characterization and Quality Control

The identity and purity of the synthesized 3-Methyl-2-nitrobenzyl alcohol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the molecular structure. The reduction of the aldehyde to the alcohol will result in the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a benzylic CH₂ signal (around 4.8 ppm) and a hydroxyl proton signal in the ¹H NMR spectrum.[5][6]

-

Melting Point Analysis: A sharp melting point in the range of 48-50 °C is indicative of high purity.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[11]

Conclusion: A Robust and Reliable Synthesis

The protocol detailed in this guide provides a robust and reliable method for the synthesis of 3-Methyl-2-nitrobenzyl alcohol. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can confidently produce this valuable compound for a wide range of applications in drug development and materials science.

References

- Standard Operating Procedure for Sodium Borohydride. (2012, December 14). Retrieved from Princeton University Environmental Health & Safety.

- Sodium Borohydride. (2007, October). ESPI Metals.

- Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(28), 7404-7415.

- Sodium borohydride Safety Data Sheet. (2023, November 6). Sigma-Aldrich.

- Sodium Borohydride Hazard Summary. (2008, January). New Jersey Department of Health.

- Sodium Borohydride Standard Operating Procedure. Retrieved from University of California, Santa Barbara.

- 3-Methyl-2-nitrobenzyl alcohol 98%. Sigma-Aldrich.

- Kretschy, N., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis.

- Givens, R. S., & Kotala, M. B. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs.

- Blasco, E., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.

- Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.

- 3-Methyl-2-nitrobenzyl alcohol 98%. Sigma-Aldrich.

- 3-METHYL-2-NITROBENZYL ALCOHOL (CAS 80866-76-8). ChemicalBook.

- Reduction of m-nitrobenzaldehyde.

- 3-Methyl-4-nitrobenzyl alcohol. PubChem.

- 3-Methyl-2-nitrobenzyl alcohol 98%. Sigma-Aldrich.

- 3-METHYL-2-NITROBENZYL ALCOHOL | 80866-76-8. ChemicalBook.

- Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments.

- 3-methyl-2-nitrobenzyl alcohol. VSNCHEM.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- Synthesis routes of 3-Nitrobenzyl alcohol. Benchchem.

- 3-Methyl-4-nitrobenzyl alcohol. Chem-Impex.

- Separation of nitrobenzaldehyde isomers.

- Synthesis of m-Nitro-benzyl alcohol. PrepChem.com.

- Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Oxford Instruments.

- 3-Methyl-2-nitrobenzyl alcohol. Georganics.

- How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Chemistry Stack Exchange.

- 2-Methyl-3-nitrobenzyl alcohol. Mol-Instincts.

- 3-Methyl-2-nitrobenzyl alcohol. SIELC Technologies.

- REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM Arsenite. Dalhousie University.

- 3-Methyl-2-nitrobenzaldehyde. PubChem.

- 3-Methyl-2-nitrobenzyl alcohol. Santa Cruz Biotechnology.

Sources

- 1. 3-Methyl-2-nitrobenzyl alcohol 98 80866-76-8 [sigmaaldrich.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Sodium Borohydride - ESPI Metals [espimetals.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. 3-Methyl-2-nitrobenzyl alcohol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-2-nitrobenzyl alcohol (CAS No. 80866-76-8), a key aromatic alcohol derivative with significant applications in organic synthesis and as a building block for novel pharmaceutical compounds. This document delves into its structural and molecular characteristics, thermal properties, solubility profile, and spectroscopic signatures. Detailed experimental protocols for the determination of these properties are provided, underpinned by scientific principles to ensure methodological robustness. The guide is intended to be a vital resource for researchers and professionals engaged in drug discovery and development, enabling a deeper understanding and more effective utilization of this versatile molecule.

Introduction

3-Methyl-2-nitrobenzyl alcohol is an aromatic organic compound characterized by a benzyl alcohol core substituted with a methyl group at the 3-position and a nitro group at the 2-position of the benzene ring. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various synthetic pathways. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's acidity, reactivity, and spectroscopic behavior. This guide offers a detailed exploration of these fundamental physicochemical properties, providing both established data and the experimental context for their determination.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of 3-Methyl-2-nitrobenzyl alcohol is paramount for its effective application in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, developing analytical methods, and ensuring safe handling.

Structural and Molecular Properties

The arrangement of atoms and their bonding within a molecule are the primary determinants of its physical and chemical characteristics.

Figure 1: 2D Chemical Structure of 3-Methyl-2-nitrobenzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 80866-76-8 | |

| Appearance | Faint yellow powder | [1] |

Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and application in reactions conducted at various temperatures.

| Property | Value | Source |

| Melting Point | 48-50 °C (lit.) | |

| Boiling Point | ~295.73 °C (rough estimate) | [1] |

| Flash Point | 113 °C (closed cup) |

The relatively high boiling point, even as a rough estimate, is consistent with the polar nature of aromatic nitro compounds, which exhibit strong intermolecular dipole-dipole interactions.

Solubility Profile

The solubility of 3-Methyl-2-nitrobenzyl alcohol in various solvents is a key parameter for its use in reactions, purification, and formulation. While specific experimental data is limited, the general solubility characteristics of aromatic nitro compounds suggest that it is likely insoluble in water but soluble in common organic solvents.[2]

| Solvent | Predicted Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Acidity

The pKa value provides a measure of the acidity of the hydroxyl proton. For 3-Methyl-2-nitrobenzyl alcohol, a predicted pKa value is available.

| Property | Value | Source |

| pKa | 14.04 ± 0.10 (Predicted) | [1] |

The acidity of the benzylic alcohol is influenced by the electron-withdrawing nitro group.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm), showing complex splitting patterns due to coupling between adjacent protons. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

N-O Stretch (Asymmetric): A strong absorption band around 1520-1560 cm⁻¹.

-

N-O Stretch (Symmetric): A strong absorption band around 1340-1380 cm⁻¹.

-

C-O Stretch: An absorption in the region of 1000-1250 cm⁻¹.

-

Aromatic C=C Bending: Bands in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), and water (M-18). The nitro group can also undergo fragmentation, leading to peaks corresponding to the loss of NO (M-30) and NO₂ (M-46). The benzylic cleavage to form a stable tropylium-like cation is also expected.

Synthesis and Purity Analysis

Synthetic Approach

While a specific protocol for the synthesis of 3-Methyl-2-nitrobenzyl alcohol was not found in the initial searches, a common method for preparing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. A plausible synthetic route would involve the reduction of 3-methyl-2-nitrobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[4]

Figure 2: General workflow for the synthesis of 3-Methyl-2-nitrobenzyl alcohol.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 3-Methyl-2-nitrobenzyl alcohol can be effectively determined using reverse-phase HPLC.[5]

Experimental Protocol: HPLC Purity Analysis

-

Column: Newcrom R1 reverse-phase column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) where the analyte exhibits strong absorbance.

-

Sample Preparation: Prepare a standard solution of 3-Methyl-2-nitrobenzyl alcohol of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Safety and Handling

3-Methyl-2-nitrobenzyl alcohol is a combustible solid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 3-Methyl-2-nitrobenzyl alcohol. By consolidating available data and outlining robust experimental protocols, this document serves as a practical resource for scientists and researchers. A comprehensive understanding of these properties is essential for the successful application of this compound in the synthesis of complex molecules and the development of new therapeutic agents. Further experimental verification of the predicted properties and detailed spectroscopic analysis will undoubtedly enhance the utility of this versatile chemical building block.

References

-

SpectraBase. (n.d.). 3-Methyl-2-nitrobenzyl alcohol, TBDMS derivative. Retrieved from [Link]

- He, Y., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties.

-

SIELC Technologies. (n.d.). 3-Methyl-2-nitrobenzyl alcohol. Retrieved from [Link]

-

Stenutz, R. (n.d.). m-nitrobenzyl alcohol. Stenutz. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 3-methylbenzyl Alcohol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Chemistry Stack Exchange. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

Georganics. (n.d.). 3-Methyl-2-nitrobenzyl alcohol - High purity. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylbenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

- He, Y., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties.

- Raj, A., & Ramalingam, S. (2014). ft-ir, ft-raman spectral analysis and density functional theory calculations studies of 3-chloro-2-nitrobenzyl alcohol. Journal of Chemical and Pharmaceutical Research, 6(7), 2012-2022.

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-of flight mass spectra of bombesin with 3-nitrobenzyl alcohol as.... Retrieved from [Link]

-

University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 3-nitrobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl alcohol (CAS 587-03-1). Retrieved from [Link]

-

NIST. (n.d.). 3-Methylbenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-3-nitrobenzyl alcohol (C8H9NO3). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methyl-2-nitrobenzyl alcohol (CAS 80866-76-8): A Photolabile Protecting Group for Advanced Applications

Executive Summary: 3-Methyl-2-nitrobenzyl alcohol is a specialized aromatic compound belonging to the widely utilized ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs), also known as photocages. These molecules provide spatial and temporal control over the release of active chemical species, a critical capability in fields ranging from organic synthesis to cell biology and materials science. By absorbing ultraviolet (UV) light, the oNB moiety undergoes a specific intramolecular rearrangement, culminating in the cleavage of a covalent bond and the release of a protected molecule. The 3-methyl substitution on the aromatic ring serves to fine-tune the electronic and steric properties of the parent oNB group, potentially influencing its absorption characteristics and cleavage kinetics. This guide provides a comprehensive overview of the synthesis, photochemical mechanism, experimental protocols, and applications of 3-Methyl-2-nitrobenzyl alcohol for researchers, chemists, and drug development professionals.

Introduction to the ortho-Nitrobenzyl Photocage Platform

Photolabile protecting groups are indispensable tools that allow chemists and biologists to mask a reactive functional group, rendering it inert until its function is desired.[1] Unlike traditional protecting groups that require chemical reagents for removal, PPGs are cleaved by an external, non-invasive light stimulus. This "uncaging" process offers unparalleled control, enabling the precise release of bioactive molecules like neurotransmitters or drugs at specific locations and times within a biological system or the activation of chemical reactions in a defined area of a material.[2]

The ortho-nitrobenzyl group is one of the most successful and widely used PPG scaffolds.[1][2][3] Its popularity stems from a reliable photochemical cleavage mechanism, synthetic accessibility, and the ability to protect a wide array of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates.[1][4] 3-Methyl-2-nitrobenzyl alcohol serves as a key building block for installing this specific photocage onto molecules of interest.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of 3-Methyl-2-nitrobenzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 80866-76-8 | [5] |

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [5][7] |

| Appearance | Powder | [5] |

| Melting Point | 48-50 °C | [5][6] |

| Boiling Point | 293 °C at 760 mmHg | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |

| SMILES | Cc1cccc(CO)c1--INVALID-LINK--=O | [5] |

| InChI Key | NELPTBUSFQMYOB-UHFFFAOYSA-N | [5][7] |

Safety and Handling

According to available safety data, 3-Methyl-2-nitrobenzyl alcohol is not classified as a hazardous substance under GHS/OSHA regulations. However, as with all laboratory chemicals, its toxicological properties have not been fully investigated, and appropriate precautions should be taken.[6]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.[5] A type N95 (US) or type P1 (EU EN 143) particle respirator may be used for nuisance exposures.[8]

-

Handling: Avoid contact with skin and eyes.[6][8] Prevent dust formation and inhalation.[8]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly sealed container.[6] It is classified as a combustible solid.[5]

-

Incompatibilities: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

-

First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[8]

Synthesis and Characterization

A general procedure for reducing a nitrobenzaldehyde to a nitrobenzyl alcohol involves using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[9] This method is chemoselective, reducing the aldehyde to an alcohol without affecting the nitro group.

Plausible Synthetic Route:

-

Starting Material: 3-Methyl-2-nitrobenzaldehyde

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol (MeOH)

-

Procedure: The aldehyde is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while monitoring the temperature. After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified, typically by column chromatography.

The Photochemical Release Mechanism

The utility of the ortho-nitrobenzyl group hinges on its well-defined photochemical reaction pathway. Upon absorption of a UV photon (typically in the 300-365 nm range), the molecule is promoted to an excited state.[1][10]

The key mechanistic steps are as follows:

-

Excitation: The nitro group absorbs a photon, leading to an n→π* electronic transition.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂OH group). This is often the rate-limiting step.[11] This forms a diradical species that rapidly rearranges into an aci-nitro transient.[12][13][14]

-

Rearrangement: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. Studies have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, in this pathway.[3][12]

-

Substrate Release: The rearrangement culminates in the cleavage of the benzylic C-O bond, releasing the protected molecule (now deprotected) and forming a 2-nitroso-3-methylbenzaldehyde byproduct.[13]

This entire process transforms a stable, protected molecule into two separate entities simply through the application of light.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3-メチル-2-ニトロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3-METHYL-2-NITROPHENYL)METHANOL | CAS#:80866-76-8 | Chemsrc [chemsrc.com]

- 7. jk-sci.com [jk-sci.com]

- 8. capotchem.com [capotchem.com]

- 9. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

solubility and stability of 3-Methyl-2-nitrobenzyl alcohol

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2-nitrobenzyl alcohol

Introduction

3-Methyl-2-nitrobenzyl alcohol (CAS No. 80866-76-8) is an organic compound that serves as a valuable intermediate in chemical synthesis.[1] Its utility, particularly as a starting reagent for complex molecules like 7-formyl-indole, underscores the necessity of a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's solubility and stability is not merely academic; it is a cornerstone of successful formulation, process development, and regulatory compliance.[2][3]

The solubility of an active pharmaceutical ingredient (API) or intermediate dictates its behavior in various solvents, influencing everything from reaction kinetics to purification and formulation strategies. Simultaneously, its chemical stability—the molecule's resistance to degradation under various environmental stressors—is critical for determining appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of the final product.[4]

This guide provides an in-depth analysis of the solubility and stability profile of 3-Methyl-2-nitrobenzyl alcohol. It is structured to deliver not just data, but a foundational understanding of the principles behind the experimental methodologies. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource for scientists working with this and structurally related compounds.

Core Physicochemical Properties

A baseline understanding of a molecule's physical properties is essential before delving into its solution behavior and stability. The key properties of 3-Methyl-2-nitrobenzyl alcohol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 80866-76-8 | |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [5] |

| Appearance | Powder | |

| Melting Point | 48-50 °C (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Primary Functional Groups | Hydroxyl, Nitro, Aromatic Ring | |

| Storage Class | 11 - Combustible Solids |

Solubility Profile: A Predictive and Experimental Approach

The solubility of 3-Methyl-2-nitrobenzyl alcohol is governed by the interplay of its polar and non-polar functional groups. The molecule possesses a polar primary alcohol (-CH₂OH) and a nitro group (-NO₂), which can engage in hydrogen bonding, and a non-polar methyl-substituted benzene ring. This dual character suggests miscibility in a range of solvents.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework for solubility.[6]

-

Polar Solvents (e.g., Water, Ethanol): The hydroxyl and nitro groups are expected to facilitate solubility in polar protic solvents through hydrogen bonding. However, the non-polar aromatic ring may limit aqueous solubility, particularly as molecular size increases.[7] Low-to-moderate solubility in water and good solubility in lower-chain alcohols is anticipated.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring and methyl group suggest that solubility in non-polar solvents is possible.

-

Aqueous Acids & Bases: The molecule lacks a strongly acidic or basic functional group. The alcohol is very weakly acidic, and the nitro group is electron-withdrawing. Therefore, significant solubility changes in dilute aqueous acid (e.g., 5% HCl) or base (e.g., 5% NaOH) are not expected, as salt formation is unlikely.[8]

Workflow for Qualitative Solubility Determination

The following diagram and protocol outline a systematic approach to classifying the solubility of 3-Methyl-2-nitrobenzyl alcohol.

Caption: Predicted photodegradation pathway of 3-Methyl-2-nitrobenzyl alcohol.

-

Oxidative Degradation: The primary benzylic alcohol is susceptible to oxidation. Common laboratory or atmospheric oxidants (e.g., H₂O₂, radical species) can convert the alcohol to the corresponding aldehyde (3-methyl-2-nitrobenzaldehyde) and subsequently to the carboxylic acid (3-methyl-2-nitrobenzoic acid).

-

Thermal Degradation: At elevated temperatures, decomposition may occur. While the specific pathway is unknown, pyrolysis of the related benzyl alcohol is known to produce benzene, toluene, and benzaldehyde, suggesting that cleavage of the C-C bond between the ring and the hydroxymethyl group is possible under high thermal stress. [9]

-

Hydrolytic Degradation: Benzyl alcohols are generally stable to hydrolysis under neutral, mild acidic, and mild basic conditions. Degradation is not expected unless under extreme pH and temperature conditions.

Experimental Framework for Forced Degradation Studies

A comprehensive forced degradation study is essential to experimentally validate the predicted pathways and uncover any unknown degradants. [10]

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of 3-Methyl-2-nitrobenzyl alcohol under hydrolytic, oxidative, photolytic, and thermal stress and identify key degradation products.

Materials:

-

3-Methyl-2-nitrobenzyl alcohol

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated oven, photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC-UV/MS method [11] Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3-Methyl-2-nitrobenzyl alcohol at a concentration of 1 mg/mL in a 50:50 ACN:Water mixture. [12]2. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl to achieve a final concentration of 0.1M HCl. Store at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Store at room temperature (RT).

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at RT, protected from light.

-

Thermal Degradation (Solution): Store a sample of the stock solution at 80°C, protected from light.

-

Thermal Degradation (Solid): Place a known quantity of solid 3-Methyl-2-nitrobenzyl alcohol in a vial and store at 80°C.

-

Photostability: Expose both the stock solution and solid samples to light conditions as specified in ICH guideline Q1B. Wrap control samples in aluminum foil.

-

Sampling and Analysis: Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). For solid samples, dissolve a precise amount in the mobile phase at each time point. Neutralize acid/base samples before injection if necessary. Analyze all samples using the pre-validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation. [12]

Data Interpretation and Summary

The results from the forced degradation study should be compiled to understand the molecule's liability under different conditions.

| Stress Condition | Reagents/Parameters | Expected Primary Degradant(s) | Relative Stability |

| Acid Hydrolysis | 0.1M HCl, 60°C | None Expected | High |

| Base Hydrolysis | 0.1M NaOH, RT | None Expected | High |

| Oxidation | 3% H₂O₂, RT | 3-Methyl-2-nitrobenzaldehyde | Moderate |

| Thermal | 80°C (Solid/Solution) | C-C Bond Cleavage Products | Moderate to High |

| Photolytic | ICH Q1B | 3-Methyl-2-nitrosobenzaldehyde | Low |

Conclusion

3-Methyl-2-nitrobenzyl alcohol is a compound with moderate polarity, lending it solubility in polar organic solvents and limited solubility in water. Its chemical stability profile is dominated by a significant liability to photodegradation, a characteristic feature of the ortho-nitrobenzyl functional group. While generally stable to hydrolysis, it is susceptible to oxidation at the benzylic alcohol position.

A thorough experimental evaluation of its solubility and stability, following the protocols outlined in this guide, is imperative for any scientist or developer. The resulting data will directly inform decisions regarding reaction solvent selection, purification methods, formulation design, and the establishment of appropriate storage and handling conditions, thereby ensuring the quality, safety, and efficacy of its application in research and development.

References

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.

- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102432/]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata by ACD/Labs. [URL: https://www.acdlabs.com/resources/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]

- Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). MasterControl. [URL: https://www.mastercontrol.com/gxp-lifeline/forced-degradation-studies-in-pharmaceuticals-how-to-perform/]

- A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(4), 1293-1300. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/April/RJPT_10_4_2017_1293-1300.html]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [URL: https://personal.utdallas.

- Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [URL: https://www.pasadena.edu/academics/divisions/natural-sciences/docs/chemistry/organic-chemistry-2/Solubility%20of%20Organic%20and%20Inorganic%20Compounds.pdf]

- 3-Methyl-2-nitrobenzyl alcohol 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/188263]

- Wu, J.-D., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/655f269490f8f946221c9704]

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2022). ACS Omega, 7(38), 34057–34064. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03837]

- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). University of Pennsylvania ScholarlyCommons. [URL: https://repository.upenn.edu/be_papers/78/]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [URL: https://clas.ucdenver.

- SAFETY DATA SHEET - 3-Methyl-2-nitrobenzyl alcohol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/188263]

- Solubility of Organic Compounds. (2023). University of Toronto. [URL: https://chem.utoronto.ca/sites/chem.utoronto.ca/files/chm136-23f-solubility-v1.pdf]

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. [URL: https://saltise.ca/activity/claw-at-home-experiments-organic-chemistry-introduction-to-solubility/]

- Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/375815615_Revisiting_the_Photodegradation_of_the_o-Nitrobenzyl_Group_via_Elucidation_of_the_Stability_and_Reactivity_of_o-Nitrosobenzaldehyde]

- SAFETY DATA SHEET - 3-Nitrobenzyl alcohol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FA15040_SDS_EN.pdf]

- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00827]

- Material safety data sheet - 2-Methyl-3-nitrobenzyl alcohol. Capot Chemical. [URL: https://www.capotchem.com/msds/23876-13-3.pdf]

- SAFETY DATA SHEET - 3-Nitrobenzyl alcohol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A15040]

- 3-Methyl-2-nitrobenzyl alcohol 98%. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/332/904/188263-cofa.pdf]

- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [URL: https://www.

- Analytical Methods. Japan International Cooperation Agency. [URL: https://openjicareport.jica.go.jp/pdf/11693892_03.pdf]

- 3-Methyl-2-nitrobenzyl alcohol. Georganics. [URL: https://www.georganics.sk/en/product/3-methyl-2-nitrobenzyl-alcohol-cas-80866-76-8-geo-01888]

- 3-METHYL-2-NITROBENZYL ALCOHOL. VSNCHEM. [URL: https://www.vsnchem.com/product/vz27066]

- p-NITROBENZYL ALCOHOL. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0403]

- Analytical Methods for the Determination of Trace Nitroaromatic Genotoxic Impurities. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25587a]

- 3-Methyl-2-nitrobenzyl alcohol. SIELC Technologies. [URL: https://sielc.com/product/3-methyl-2-nitrobenzyl-alcohol/]

- 3-Nitrobenzyl alcohol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrobenzyl-alcohol]

- 3-Methylbenzyl alcohol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C587031&Mask=400]

- 3-Methyl-4-nitrobenzyl alcohol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/591360]

- Preparation method of p-nitrobenzyl alcohol. Google Patents. [URL: https://patents.google.

- 3-Nitrobenzyl alcohol. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Nitrobenzyl_alcohol]

- (Ortho)-nitro-benzaldehyde prepn. - by hydrolysis of (ortho)-nitro-benzyl bromide to (ortho)-nitro-benzyl alcohol; followed by oxidation with nitric acid. Google Patents. [URL: https://patents.google.

- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks. (2001). Chemical and Pharmaceutical Bulletin, 49(10), 1354-1357. [URL: https://www.jstage.jst.go.jp/article/cpb/49/10/49_10_1354/_pdf]

- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.00755/full]

- Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. (2003). Applied Microbiology and Biotechnology, 62(1), 93-99. [URL: https://pubmed.ncbi.nlm.nih.gov/12687299/]

- 3-Methyl-4-nitrobenzyl alcohol. Chem-Impex. [URL: https://www.chemimpex.com/products/3-methyl-4-nitrobenzyl-alcohol-02681]

- 3-Methylbenzyl alcohol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C587031&Type=MASS&Index=1#MASS]

- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/09/28/table-of-common-solvents/]

Sources

- 1. 3-Methyl-2-nitrobenzyl alcohol - High purity | EN [georganics.sk]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. acdlabs.com [acdlabs.com]

- 5. capotchem.com [capotchem.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. pharmaguru.co [pharmaguru.co]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

discovery and history of ortho-nitrobenzyl protecting groups

An In-depth Technical Guide to the Discovery and History of Ortho-Nitrobenzyl Protecting Groups

Foreword: The Dawn of Photochemical Control in Synthesis

In the landscape of chemical synthesis and biology, the ability to control reactions with spatial and temporal precision is paramount. Before the advent of photolabile protecting groups (PPGs), chemists were largely confined to the realm of chemical reagents for the protection and deprotection of functional groups. This often meant a cascade of sequential steps, each with its own potential for side reactions and yield loss. The introduction of light as a "traceless reagent" revolutionized this paradigm.[1][2] Light offers an orthogonal method of control, allowing for the precise initiation of a reaction in a specific location and at a chosen moment, without adding chemical reactants that would later need to be removed.[1][2][3] Among the pioneering and most enduring classes of PPGs is the ortho-nitrobenzyl (oNB) group, a moiety that has become a cornerstone of photochemistry in fields ranging from peptide synthesis to cutting-edge drug delivery systems.[1][4][5] This guide provides a deep dive into the discovery, mechanistic understanding, evolution, and application of this remarkable chemical tool.

The Genesis: A New Protecting Group Emerges

The concept of using light to remove a protecting group was first demonstrated in the scientific literature by Barltrop and Schofield in 1962, who used UV light to cleave N-benzylglycine.[2] However, the first application of the ortho-nitrobenzyl scaffold as a photolabile protecting group for carboxylic acids was reported by Barltrop and colleagues in 1966.[6] This seminal work laid the foundation for what would become one of the most versatile PPGs in the synthetic chemist's toolbox.[6] The initial appeal was clear: the oNB group was stable to a wide range of chemical conditions, yet could be removed cleanly with ultraviolet light. This opened the door to complex synthetic strategies where sensitive functional groups could be masked until a final, light-triggered unveiling.

The Heart of the Matter: The Photochemical Cleavage Mechanism

The utility of the oNB group is rooted in its unique photochemical rearrangement. The process is a Norrish Type II reaction, a photochemical reaction involving intramolecular hydrogen atom abstraction.[2] The generally accepted mechanism proceeds through several key steps upon irradiation with UV light (typically in the 300–365 nm range).[6]

-

Photoexcitation: The process begins with the absorption of a photon by the nitro group, promoting it to an excited state.[2][7]

-

Intramolecular Hydrogen Abstraction: In this crucial step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the protected functional group). This forms a diradical species that rapidly rearranges into an aci-nitro intermediate.[1][3][7]

-

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a cyclization to form a five-membered ring intermediate.[2]

-

Release: This cyclic intermediate rapidly collapses, leading to the release of the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and the formation of an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[1][3][6]

The primary byproduct, o-nitrosobenzaldehyde, is itself photoactive and can undergo further reactions, sometimes forming azobenzene dimers.[6] This can lead to the solution darkening and acting as an "inner filter," which absorbs incident light and can reduce the efficiency of the deprotection, a critical consideration in bulk applications.[6][8]

Caption: The photochemical cleavage pathway of an ortho-nitrobenzyl protecting group.

Evolution and Optimization: Fine-Tuning Photochemical Properties

While the parent oNB group was revolutionary, it had limitations, including a relatively low quantum yield and an absorption maximum in the UV range that could be damaging to biological samples.[1] This spurred decades of research focused on modifying the oNB core to enhance its properties. The primary strategies involved adding substituents to the aromatic ring or modifying the benzylic carbon.

-

Red-Shifting the Absorption: The introduction of electron-donating groups, such as methoxy groups, onto the aromatic ring was a key advancement.[8] The most famous example is the 6-nitroveratryloxycarbonyl (NVOC) group, which incorporates two methoxy groups. These substituents increase conjugation, shifting the absorption maximum to longer, less damaging wavelengths (e.g., >350 nm) and often increasing the quantum yield.[9]

-

Improving Cleavage Efficiency: Substitution at the benzylic position, for instance with a methyl group (α-methyl substitution), can significantly increase the rate of photolysis.[6] This is because the hydrogen atom abstraction step is often rate-limiting, and the resulting secondary benzylic radical is more stable, lowering the activation energy for this step.[10][11]

-

Enabling Advanced Applications: More recent modifications have focused on developing oNB derivatives for two-photon excitation.[1][3] This nonlinear optical process uses lower-energy photons (e.g., near-infrared light) that can penetrate deeper into biological tissues with less scattering and reduced phototoxicity, allowing for highly precise 3D control of uncaging.[1][3]

| Protecting Group Derivative | Key Modification(s) | Primary Advantage(s) | Typical Cleavage Wavelength |

| o-Nitrobenzyl (oNB) | Parent structure | Foundational, versatile | ~300-365 nm |

| Nitroveratryloxycarbonyl (NVOC) | Two methoxy groups on the ring | Red-shifted absorption, higher quantum yield | >350 nm |

| α-Methyl-o-nitrobenzyl | Methyl group on benzylic carbon | Increased rate of cleavage | ~300-365 nm |

| Dialkylamino-biphenyl derivatives | Extended π-conjugation system | Sensitized for two-photon excitation | >700 nm (two-photon) |

A Versatile Tool: Key Applications Across Disciplines

The well-defined cleavage mechanism and tunable properties of oNB groups have led to their widespread adoption in numerous scientific and technological fields.

A. Synthesis of Peptides and Oligonucleotides

In the complex, multi-step synthesis of biopolymers, robust and orthogonal protecting groups are essential.

-

Peptide Synthesis: The oNB group and its derivatives have been used to protect the side chains of amino acids or as a temporary protecting group for N-terminal cysteine residues.[12][13] This allows for the synthesis of peptide fragments that can be deprotected with light before being joined together in a convergent synthesis strategy, a process known as native chemical ligation.[12][13][14]

-

Oligonucleotide Synthesis: The synthesis of RNA is particularly challenging due to the presence of the reactive 2'-hydroxyl group on the ribose sugar. The oNB group proved to be a highly effective protecting group for this position, as it is stable during the automated solid-phase synthesis cycles and can be cleanly removed by photolysis at the end.[15][16]

B. "Caged" Compounds for Biological Research

The ability to release a bioactive molecule on demand with light has transformed the study of dynamic cellular processes.[4] Molecules rendered temporarily inactive by an oNB group are known as "caged" compounds.

-

Neuroscience: Caged neurotransmitters, like glutamate and GABA, can be released at specific synapses to study neural circuits with high precision.

-

Cell Signaling: Caged second messengers, such as Ca²⁺ or ATP, allow researchers to initiate signaling cascades within a cell at a precise moment, helping to dissect complex pathways.[1][4]

-

Drug Delivery: The oNB moiety can be incorporated into prodrugs, which remain inactive until they reach a target tissue, where they can be activated by light.[1][17] This approach minimizes off-target effects and offers the potential for highly localized therapies.[17]

C. Photolithography and Materials Science

The principles of oNB photochemistry are also central to the fabrication of microelectronics and advanced materials.

-

Photoresists: In the 1980s, researchers at Bell Laboratories developed deep UV photoresists using oNB chemistry.[2] A polymer film containing oNB-protected carboxylic acids is initially insoluble in an aqueous base. Upon exposure to a pattern of UV light, the oNB groups are cleaved, revealing the free carboxylic acid. This makes the exposed regions soluble, allowing for the creation of intricate patterns on silicon wafers.[2][6]

-

Photoresponsive Materials: oNB groups can be incorporated as cross-linkers in polymer networks. Irradiating the material cleaves the cross-links, leading to a change in its physical properties, such as swelling or degradation. This has been used to create photodegradable hydrogels for tissue engineering and controlled release applications.[5][6]

In the Lab: Experimental Protocols and Considerations

Successfully employing oNB groups requires careful attention to experimental detail. Below are generalized protocols for the protection and deprotection steps.

Protocol 1: Introduction of the o-Nitrobenzyl Group (Protection of an Alcohol)

This protocol describes a typical procedure for protecting an alcohol (R-OH) as an o-nitrobenzyl ether.

Materials:

-

Alcohol substrate (R-OH)

-

o-Nitrobenzyl bromide

-

A non-nucleophilic base (e.g., sodium hydride (NaH) or silver oxide (Ag₂O))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, dissolve the alcohol substrate in the anhydrous solvent in a flame-dried flask.

-

Deprotonation: Cool the solution in an ice bath (0 °C) and slowly add the base (e.g., 1.1 equivalents of NaH). Stir for 30 minutes to allow for the formation of the alkoxide.

-

Alkylation: Add a solution of o-nitrobenzyl bromide (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the pure o-nitrobenzyl protected alcohol.

Protocol 2: Photochemical Cleavage of the o-Nitrobenzyl Group (Deprotection)

This protocol outlines the general procedure for removing an oNB protecting group.

Materials:

-

oNB-protected substrate

-

Appropriate solvent (e.g., methanol, acetonitrile, buffered aqueous solution)

-

Quartz reaction vessel (as Pyrex absorbs UV light)

-

UV light source (e.g., medium-pressure mercury arc lamp, UV LED array) with appropriate filters (e.g., 365 nm band-pass filter)

-

Optional: A carbonyl scavenger (e.g., semicarbazide) to trap the nitrosoaldehyde byproduct.[9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the oNB-protected substrate in the chosen solvent. For biological applications, oxygen should be removed from the system, and the solution may need to be buffered (e.g., to pH 3.5 for oligonucleotide deprotection) to prevent side reactions like photooxidation.[15]

-

Irradiation Setup: Place the solution in the quartz reaction vessel. Position the vessel at a fixed distance from the UV light source. If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.

-

Photolysis: Irradiate the solution while stirring. The irradiation time depends on the substrate's quantum yield, concentration, and the intensity of the light source.

-

Monitoring: Monitor the progress of the reaction by TLC, HPLC, or LC-MS to determine when the deprotection is complete.

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography, crystallization, or extraction) to separate the deprotected substrate from the photobyproducts.

Caption: A generalized workflow for a typical ortho-nitrobenzyl photodeprotection experiment.

Conclusion and Future Horizons

From its initial discovery as a novel method for protecting carboxylic acids, the ortho-nitrobenzyl group has evolved into an indispensable tool across the chemical and biological sciences. Its history is a testament to the power of fundamental mechanistic studies, which have enabled rational design and the continuous optimization of its photochemical properties. For over half a century, it has allowed scientists to exert unprecedented control over chemical reactions, leading to breakthroughs in automated synthesis, materials science, and our ability to probe the inner workings of the cell.[1]

The journey is far from over. Current research continues to push the boundaries, with efforts focused on developing oNB derivatives that can be cleaved with even longer wavelength light (near-infrared) for deeper tissue penetration, improving quantum efficiencies to reduce light exposure, and designing novel oNB-based systems for advanced applications in nanotechnology and medicine.[1][3] The legacy of the ortho-nitrobenzyl group is not just in the molecules it has helped create, but in the fundamental principle it championed: that light can be one of the most precise and powerful reagents in a scientist's arsenal.

References

- Chemical synthesis of oligoribonucleotides: A rebirth of the o-nitrobenzyl protecting group. (n.d.). Google AI Search.

- Willner, I., Basnar, B., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6333–6425.

- Willner, I., Basnar, B., & Willner, B. (2023).

- Blanc, A., & Bochet, C. G. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Application Notes and Protocols for the Photocleavage of 4-Isopropoxy-3-nitrobenzylamine. (n.d.). BenchChem.

- Micco, B., et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.

- (n.d.). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate.

- Tanaka, T., Tamatsukuri, S., & Ikehara, M. (1986). Solid phase synthesis of oligoribonucleotides using o-nitrobenzyl protection of 2'-hydroxyl via a phosphite triester approach. Nucleic Acids Research, 14(15), 6265–6279.

- Willner, I., Basnar, B., & Willner, B. (2023).

- Photolabile protecting group. (2023, November 26). Wikipedia.

- Lee, S. H., et al. (2006).

- Jain, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3).

- Gao, S., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters.

- Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. (n.d.). BenchChem.

- Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.

- Gao, S., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439.

- (n.d.). An o-nitrobenzyl scaffold for peptide ligation: Synthesis and applications. ResearchGate.

- (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.

- Kaur, S., et al. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.

- Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron, 70(41), 7411–7416.

- Jia-De, W., et al. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.

- Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig.

- Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142.

- (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ResearchGate.

Sources

- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Chemical synthesis of oligoribonucleotides: A rebirth of the $o$-nitro" by Joseph Allan Hayes [docs.lib.purdue.edu]

- 16. Solid phase synthesis of oligoribonucleotides using o-nitrobenzyl protection of 2'-hydroxyl via a phosphite triester approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photochemical Properties of 3-Methyl-2-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The ortho-nitrobenzyl scaffold represents a cornerstone in the design of photolabile protecting groups (PPGs), enabling spatiotemporal control over the release of bioactive molecules. This technical guide provides a comprehensive examination of the photochemical properties of a specific derivative, 3-Methyl-2-nitrobenzyl alcohol. We delve into its synthesis, the intricate mechanism of its photolysis, and the anticipated effects of the 3-methyl substituent on its photochemical behavior. This document serves as a resource for researchers in chemistry, biology, and drug development, offering both foundational knowledge and practical insights into the application of this versatile photolabile protecting group.

Introduction: The Significance of Photolabile Protecting Groups

In the realm of dynamic biological systems and complex organic syntheses, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), molecular entities that are cleaved upon exposure to light, offer an elegant solution.[1] They act as temporary masks for functional groups, which can be removed on demand with a flash of light, thereby initiating a biological process or a chemical transformation in a controlled manner.[2]

Among the various classes of PPGs, the ortho-nitrobenzyl framework is one of the most extensively studied and utilized. Its utility stems from a unique intramolecular photochemical reaction that leads to its cleavage and the release of the protected substrate. This guide focuses on a specific, yet important, derivative: 3-Methyl-2-nitrobenzyl alcohol. The introduction of a methyl group on the aromatic ring is not merely a trivial modification; it is a strategic placement that can influence the electronic properties, and consequently, the photochemical reactivity of the molecule. Understanding these nuances is critical for the rational design of phototriggers with tailored properties.

Synthesis of 3-Methyl-2-nitrobenzyl Alcohol

The synthesis of 3-Methyl-2-nitrobenzyl alcohol can be approached through several synthetic routes, often starting from commercially available precursors. A plausible and efficient method involves the nitration of m-toluic acid, followed by reduction of the resulting carboxylic acid.

Proposed Synthetic Pathway

A two-step synthesis starting from 3-methylbenzoic acid (m-toluic acid) is a common strategy for preparing ortho-nitrobenzyl derivatives.

Caption: Proposed synthetic route for 3-Methyl-2-nitrobenzyl alcohol.

Experimental Protocol: Synthesis of 3-Methyl-2-nitrobenzyl Alcohol

Step 1: Nitration of 3-Methylbenzoic Acid

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 3-methylbenzoic acid.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10°C. The directing effect of the carboxylic acid group favors nitration at the ortho and para positions relative to it, while the methyl group directs to its ortho and para positions. The product distribution will be a mix of isomers, with 3-methyl-2-nitrobenzoic acid being one of the products.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization to isolate the desired 3-methyl-2-nitrobenzoic acid isomer.

Step 2: Reduction of 3-Methyl-2-nitrobenzoic Acid

-

3-Methyl-2-nitrobenzoic acid is converted to its acid chloride by reacting with thionyl chloride.

-

The resulting acid chloride is then carefully reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as a mixture of tetrahydrofuran and water.[3]

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure to yield 3-Methyl-2-nitrobenzyl alcohol, which can be further purified by column chromatography or recrystallization.

Core Photochemical Properties

The defining characteristic of 3-Methyl-2-nitrobenzyl alcohol is its ability to undergo a photochemical transformation upon absorption of UV light. This process, known as photolysis, results in the cleavage of the benzylic C-O bond and the formation of 3-methyl-2-nitrosobenzaldehyde as the primary photoproduct.

The Photolysis Mechanism: An Intramolecular Redox Reaction

The photolysis of ortho-nitrobenzyl compounds is a well-established intramolecular redox process.[4] Upon absorption of a photon, the nitro group is excited to a higher energy state. This excited state is capable of abstracting a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate.[2] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the protecting group and the release of the protected molecule (in this case, the hydroxyl group is part of the chromophore itself, leading to the formation of a carbonyl group).

Caption: Generalized photolysis mechanism of 3-Methyl-2-nitrobenzyl alcohol.

Spectroscopic Properties and the Role of the 3-Methyl Group

The parent 2-nitrobenzyl alcohol typically exhibits an absorption maximum in the UV region. The introduction of the electron-donating methyl group at the 3-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum and potentially a small increase in the molar extinction coefficient (hyperchromic effect). This is due to the inductive effect of the methyl group, which can subtly alter the energy levels of the molecular orbitals involved in the electronic transition.

Table 1: Expected Spectroscopic and Photochemical Properties of 3-Methyl-2-nitrobenzyl Alcohol

| Property | Expected Value/Range | Rationale/Reference |

| λmax (in MeOH) | ~260-280 nm | Based on the spectrum of p-nitrobenzyl alcohol and the expected slight red-shift from the methyl group.[5] |

| Molar Extinction Coefficient (ε) | 4,000 - 6,000 M-1cm-1 | Inferred from related nitrobenzyl compounds. |

| Quantum Yield (Φ) | 0.1 - 0.6 | The quantum yield for 2-nitrobenzyl alcohol is around 0.6.[4] The methyl group's effect is complex and can either slightly increase or decrease this value depending on steric and electronic factors.[2] |

Quantum Yield of Photolysis

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific event (in this case, photolysis) divided by the number of photons absorbed by the system. A higher quantum yield indicates a more efficient photoreaction, requiring less light exposure to achieve a desired level of deprotection.